N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a cyclopropyl group at position 4, linked via an ethyl chain to an isoxazole-3-carboxamide moiety. The isoxazole ring is further substituted with a furan-2-yl group at position 3. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, while the furan and isoxazole rings could influence solubility and binding interactions .
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16-9-12(11-3-4-11)19-10-21(16)6-5-18-17(23)13-8-15(25-20-13)14-2-1-7-24-14/h1-2,7-11H,3-6H2,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTYNCIVVSLKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be strategically deconstructed into three primary components:
- 5-(furan-2-yl)isoxazole-3-carboxylic acid
- 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethylamine
- A coupling methodology for amide bond formation
The most efficient synthetic approach involves the independent preparation of these key building blocks followed by a convergent assembly strategy. Both fragment-based and linear synthetic routes can be considered, with the optimal pathway depending on reagent availability and reaction efficiency.
Synthesis of Key Building Blocks
Preparation of 5-(furan-2-yl)isoxazole-3-carboxylic acid
5-(furan-2-yl)isoxazole-3-carboxylic acid (CAS: 98434-06-1) serves as a crucial intermediate in our synthetic pathway. Two principal methods are viable for its synthesis:
[3+2] Cycloaddition Approach
This method employs a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne:
- Furan-2-carbaldehyde is converted to its corresponding oxime using hydroxylamine hydrochloride in aqueous sodium hydroxide
- The oxime is chlorinated using N-chlorosuccinimide to generate the chlorooxime
- Treatment with triethylamine generates the nitrile oxide in situ
- Cycloaddition with propiolate ester yields the isoxazole ring
- Ester hydrolysis affords the desired carboxylic acid
This metal-free synthetic route is particularly advantageous for large-scale preparations as highlighted in the review by Das and Chanda (2021).
Direct Functionalization Method
Alternatively, a pre-formed isoxazole core can be functionalized:
- 3,5-dimethylisoxazole undergoes selective C5 lithiation using n-butyllithium
- Reaction with furan-2-carbaldehyde followed by oxidation yields 5-(furan-2-yl)-3-methylisoxazole
- Oxidation of the C3 methyl group using potassium permanganate produces the target carboxylic acid
Synthesis of 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl Ethylamine
The cyclopropyl-pyrimidine fragment can be prepared through several routes:
De Novo Pyrimidine Ring Construction
Alternatively, the pyrimidine ring can be constructed through cyclization:
- Condensation of cyclopropyl carboxamidine with an appropriate 3-oxoester
- Cyclization to form the pyrimidine core
- N-alkylation with a protected aminoethyl halide
- Deprotection to yield the ethylamine moiety
The cyclopropyl group can be introduced using methods described by Wilkes et al. (2004), employing diethylzinc with iodochloromethane for direct cyclopropanation of appropriate precursors.
Coupling Strategies for Final Assembly
Amide Bond Formation
The final coupling to form the target compound employs established carboxamide synthesis protocols:
| Method | Coupling Agent | Solvent | Temperature | Time | Additives |
|---|---|---|---|---|---|
| A | EDC·HCl/DMAP | Dichloromethane | 25°C | 24-48h | Inert atmosphere (N₂/Ar) |
| B | HATU/DIPEA | DMF | 25°C | 12-24h | 4Å molecular sieves |
| C | PyBOP/TEA | THF | 0-25°C | 12-18h | None |
| D | T3P/Pyridine | Ethyl acetate | 25°C | 24h | None |
The preferred method involves EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) based on protocols developed for similar isoxazole-carboxamide derivatives:
- 5-(furan-2-yl)isoxazole-3-carboxylic acid (1.5 mmol) is dissolved in dichloromethane (12-15 mL)
- DMAP (0.3 mmol) and EDC·HCl (1.8 mmol) are added and the mixture stirred at room temperature under nitrogen for 30 minutes
- 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethylamine (1.5-1.8 mmol) is added
- The reaction mixture is stirred for 24-48 hours at room temperature
- The reaction is monitored by TLC until completion
- Workup involves washing with 1% sodium bicarbonate solution followed by brine
- The organic layer is dried over sodium sulfate and concentrated
- Purification by flash chromatography or recrystallization yields the target compound
One-Pot Sequential Methodology
A more efficient approach utilizes a one-pot sequential methodology:
- Generation of the activated ester of 5-(furan-2-yl)isoxazole-3-carboxylic acid
- In situ addition of the amine component
- Direct isolation of the product by precipitation or chromatography
This method reduces the number of isolation and purification steps, potentially improving overall yield and reducing waste generation.
Regioselective Synthesis Considerations
Isoxazole Formation Regioselectivity
When constructing the isoxazole ring, regioselectivity must be carefully controlled. The [3+2] cycloaddition approach can yield two regioisomers:
- 5-(furan-2-yl)isoxazole-3-carboxylic acid (desired)
- 3-(furan-2-yl)isoxazole-5-carboxylic acid (undesired)
Regioselectivity can be enhanced through:
- Proper selection of dipolarophiles with appropriate electronic properties
- Use of sterically hindered bases for nitrile oxide generation
- Careful temperature control during the cycloaddition step
Pyrimidine N-Alkylation Selectivity
The 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl scaffold presents two potential N-alkylation sites. Selectivity for the N1 position over N3 can be achieved through:
- Manipulation of reaction conditions (solvent, temperature, base)
- Temporary protection strategies
- Exploitation of electronic differences between the nitrogen atoms
Optimization of Synthetic Routes
Route A: Convergent Synthesis
The most efficient route based on available data involves the convergent assembly of pre-formed building blocks:
- Separate preparation of 5-(furan-2-yl)isoxazole-3-carboxylic acid
- Independent synthesis of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethylamine
- Final coupling via amide bond formation
This approach minimizes protecting group manipulations and optimizes functional group compatibility.
Route B: Linear Sequential Approach
An alternative linear approach begins with one fragment and sequentially builds the entire molecule:
- Start with ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- N-alkylation with protected aminoethyl halide
- Decarboxylation and deprotection
- Amide coupling with 5-(furan-2-yl)isoxazole-3-carboxylic acid
While potentially involving more steps, this route may offer advantages in terms of purification and overall process control.
Purification and Characterization
Purification Strategies
The final compound and key intermediates can be purified using:
| Technique | Suitable For | Conditions | Notes |
|---|---|---|---|
| Flash Chromatography | Final compound and intermediates | DCM:EtOAc or n-hexane:EtOAc | Gradients typically 0-50% |
| Recrystallization | Crystalline intermediates | Various solvent systems | EtOAc/hexane often effective |
| Preparative HPLC | Final compound | Acetonitrile/water + 0.1% TFA | Reverse phase conditions |
| Acid-Base Extraction | Amine intermediates | pH manipulation | Exploits differential solubility |
Structural Characterization
Confirmation of the target compound structure should include:
- ¹H and ¹³C NMR spectroscopy
- High-resolution mass spectrometry
- Infrared spectroscopy
- X-ray crystallography (if crystalline)
- Elemental analysis
Characteristic signals to monitor include:
- Cyclopropyl protons (0.7-1.2 ppm)
- Furan aromatic protons (6.5-7.5 ppm)
- Isoxazole proton (singular peak, ~6.7 ppm)
- Amide NH (broad singlet, ~8.5 ppm)
- Carbonyl carbons (160-170 ppm)
Scale-Up Considerations
When scaling up the synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide, several parameters require adjustment:
- Heat transfer and mixing efficiency become critical factors
- Exothermic reactions (particularly cyclopropanation) require careful temperature control
- Solvent volumes must be optimized for efficient stirring and processing
- Purification strategies may need modification for larger quantities
Based on methodologies reported for similar compounds, multikilogram synthesis should be achievable with proper engineering controls.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: This compound can undergo oxidation at the furan ring to form furanones, or reduction reactions particularly on the pyrimidin-1(6H)-yl group.
Substitution: Given its functional groups, substitution reactions can modify the cyclopropyl, furanyl, and isoxazole moieties.
Addition Reactions: Addition reactions can take place at the isoxazole ring, leading to various adducts.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents like N-Bromosuccinimide (NBS).
Major Products:
Oxidation products: Furanyl derivatives like furanones.
Reduction products: Cyclopropyl derivatives with altered oxidation states.
Substitution products: Halogenated isoxazoles.
Scientific Research Applications
In Chemistry:
As a Building Block: Used as a precursor in synthesizing more complex organic molecules.
Catalysis: May act as a ligand in organometallic catalysis.
In Biology:
Enzyme Inhibition: Potential inhibitor for certain enzymes due to its complex structure.
Receptor Binding: Can interact with biological receptors, providing a basis for drug development.
In Medicine:
Anticancer Agents: Research may explore its efficacy against cancer cells.
Anti-inflammatory Agents: Could inhibit pathways related to inflammation.
In Industry:
Material Science: Component in designing materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide exerts its effects largely depends on its interaction with biological macromolecules. It might bind to enzyme active sites or receptor domains, disrupting normal cellular processes or modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and functional groups. Below is a detailed comparison using available evidence:
Structural Analogues from Pharmacopeial Standards ()
Ranitidine-related compounds (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) share the furan and ethyl chain motifs but differ in their core structures. Key distinctions include:
- Core substitution : Ranitidine derivatives feature nitroacetamide or sulphanyl groups, whereas the target compound uses an isoxazole-carboxamide linker.
- Bioactivity: Ranitidine analogs act as histamine H2-receptor antagonists, while the pyrimidinone-isoxazole system in the target compound may target different pathways (e.g., kinase inhibition) .
Furopyridine Derivatives ()
Compounds like 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide share cyclopropane and pyrimidine motifs. However, the furopyridine core and fluorophenyl group confer distinct electronic properties and steric hindrance, likely altering target selectivity compared to the pyrimidinone-isoxazole system .
Pyrimidinone-Based Compounds ()
- Phosphonic acid derivatives (e.g., compound 3g in ) feature a quinazolinone core with a phosphonic acid side chain. The target compound’s pyrimidinone lacks this charged group, suggesting differences in membrane permeability and enzyme interactions .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothesized)
Research Findings and Hypotheses
- Selectivity: The cyclopropyl group in the target compound may reduce off-target interactions compared to ranitidine’s dimethylamino group, which is prone to metabolic N-demethylation .
- Synthetic Challenges : The isoxazole-furan linkage (absent in –5 compounds) could pose stability issues under acidic conditions, necessitating formulation optimizations.
- Therapeutic Potential: Structural parallels to kinase inhibitors (e.g., pyrimidinone-based drugs) suggest possible applications in oncology or inflammatory diseases, though empirical data are lacking in the provided evidence .
Biological Activity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological evaluations, focusing on its anticancer properties and mechanisms of action.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 304.37 g/mol. The compound features a unique isoxazole ring fused with a pyrimidine derivative, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the pyrimidine core.
- Introduction of the cyclopropyl group.
- Functionalization to yield the final isoxazole structure.
Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|
| MCF-7 | 39.80 | Antioxidant activity |
| HeLa | 15.48 | Induces apoptosis |
| Hep3B | 23.00 | Cell cycle arrest |
In a study evaluating similar isoxazole derivatives, compounds demonstrated significant cytotoxicity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. Notably, derivatives showed IC50 values indicating potent activity, particularly against Hep3B cells where compounds reduced alpha-fetoprotein secretion significantly .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, as evidenced by decreased expression of anti-apoptotic proteins such as Bcl-2 and increased levels of p21^WAF-1, which regulates cell cycle progression .
- Cell Cycle Arrest : It induces a delay in the G2/M phase of the cell cycle, similar to established chemotherapeutics like doxorubicin .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds structurally related to this compound:
- Study on Isoxazole Derivatives : A series of isoxazole derivatives were tested for their cytotoxicity against HL-60 leukemia cells using the MTT assay, revealing IC50 values ranging from 86 to 755 μM. The most active compounds induced apoptosis and cell cycle arrest, highlighting their potential as anticancer agents .
- Antioxidant Activity Evaluation : Compounds were also evaluated for antioxidant activity using the DPPH assay, where some derivatives exhibited IC50 values significantly lower than Trolox, a standard antioxidant .
Q & A
Q. Optimization Strategies :
- Use polar aprotic solvents (DMF, DCM) to enhance intermediate solubility .
- Monitor reaction progress via HPLC to minimize side products (e.g., recommends C18 columns with UV detection at 254 nm).
- Adjust temperature (40–60°C) to balance reaction rate and decomposition risks .
What analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., pyrimidinone NH at δ 10–12 ppm) and confirms regiochemistry of substituents .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈N₄O₄ requires m/z 390.1294 [M+H]+) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for similar thiazolo-pyrimidines in .
- HPLC-PDA : Quantifies purity (>95% by area normalization) and detects photodegradation products .
How should researchers address discrepancies in spectral data during characterization?
Case Example : A mismatch between calculated and observed NMR shifts for the furan ring may arise from solvent polarity or tautomerism.
Resolution Steps :
Re-run NMR in deuterated DMSO (to stabilize enol forms) versus CDCl₃.
Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian 09 B3LYP/6-31G*).
Use 2D NMR (COSY, NOESY) to confirm through-space interactions between the furan and isoxazole moieties .
What strategies are recommended for evaluating this compound’s biological activity?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays ().
- Cellular Uptake : Measure cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ values compared to controls .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding modes to ATP-binding pockets .
- Use MD simulations (AMBER) to assess stability of ligand-target complexes over 100 ns .
How can researchers mitigate stability issues during storage and handling?
- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions or photooxidation of the furan ring.
- Stabilization Methods :
- Store at -20°C in amber vials under argon.
- Use lyophilization for long-term storage (residual H₂O <1% by Karl Fischer titration) .
- Add antioxidants (e.g., BHT) to solutions to prevent radical-mediated degradation .
What computational tools are effective for predicting SAR (Structure-Activity Relationships)?
- QSAR Models : Utilize CoMFA/CoMSIA to correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in pyrimidinone) using Schrödinger’s Phase .
- ADMET Prediction : SwissADME or pkCSM to optimize logP (target 2–3) and reduce CYP3A4 inhibition risks .
How should contradictory bioactivity data across assays be interpreted?
Example : A compound shows potent enzyme inhibition but low cellular activity.
Root Cause Analysis :
Check solubility (e.g., use DLS to confirm nanoaggregate formation).
Evaluate efflux pump susceptibility (e.g., P-gp inhibition assay with verapamil) .
Validate target engagement via cellular thermal shift assay (CETSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
